

Spectroscopic data for 2-Fluoro-4-methylpyridine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Fluoro-4-methylpyridine

Cat. No.: B058000

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Spectroscopic Data for 2-Fluoro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Fluoro-4-methylpyridine** (CAS No: 461-87-0). The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the structural elucidation, identification, and quality control of this important fluorinated pyridine derivative, which serves as a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry analyses of **2-Fluoro-4-methylpyridine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not publicly available	-	-
Data not publicly available	-	-
Data not publicly available	-	-
Data not publicly available	-	-

Note: Specific, publicly available ^1H NMR chemical shifts and coupling constants for **2-Fluoro-4-methylpyridine** are not readily available in the searched resources. The expected spectrum would show signals for the three aromatic protons and the methyl group protons, with splitting patterns influenced by fluorine-proton and proton-proton coupling.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not publicly available	C2 (C-F)
Data not publicly available	C3
Data not publicly available	C4 (C-CH ₃)
Data not publicly available	C5
Data not publicly available	C6
Data not publicly available	-CH ₃

Note: While a ^{13}C NMR spectrum is available for **2-Fluoro-4-methylpyridine**, the specific chemical shift values are not detailed in the publicly accessible data. The carbon attached to the fluorine (C2) is expected to show a large C-F coupling constant.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H Stretch
~2900-3000	Medium	Aliphatic C-H Stretch (CH ₃)
~1600	Strong	C=C/C=N Ring Stretching
~1450-1500	Medium	C-H Bending (CH ₃)
~1200-1300	Strong	C-F Stretch

Note: The listed values are characteristic absorptions expected for this molecule based on its structure. Actual peak positions can vary slightly. The spectrum was obtained using a Bruker Tensor 27 FT-IR instrument.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Ratio	Relative Intensity	Assignment
111	High	[M] ⁺ (Molecular Ion)
110	Medium	[M-H] ⁺
91	High	[M-HF] ⁺ or [M-C ₂ H ₂] ⁺

Note: This data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern is consistent with the structure of **2-Fluoro-4-methylpyridine**.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Fluoro-4-methylpyridine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.
- **Data Acquisition:**
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
 - Acquire the broadband proton-decoupled ^{13}C NMR spectrum.
- **Data Processing:**
 - Apply Fourier transformation to the raw free induction decay (FID) data.
 - Perform phase and baseline corrections to the resulting spectra.
 - Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.

Procedure (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** As **2-Fluoro-4-methylpyridine** is a liquid, a neat (undiluted) sample can be used directly.
- **Data Acquisition:**

- Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.
- Place a small drop of the **2-Fluoro-4-methylpyridine** sample directly onto the ATR crystal.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule

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